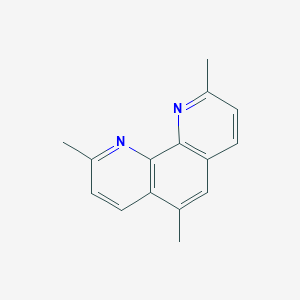![molecular formula C29H26O4 B14585776 1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one CAS No. 61497-71-0](/img/structure/B14585776.png)
1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one is an organic compound characterized by its unique structure, which includes three benzyloxy groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one typically involves the reaction of benzyl bromide with resacetophenone in the presence of potassium carbonate in refluxing acetonitrile for 18 hours, yielding a high purity product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzyl ethers.
Applications De Recherche Scientifique
1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for 1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 1-[2-(benzyloxy)phenyl]ethan-1-one
- 1-[3,4-bis(benzyloxy)phenyl]ethan-1-one
- Levalbuterol Related Compound F
Uniqueness: 1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one is unique due to the presence of three benzyloxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer benzyloxy groups.
Propriétés
Numéro CAS |
61497-71-0 |
|---|---|
Formule moléculaire |
C29H26O4 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
1-[2,4,6-tris(phenylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C29H26O4/c1-22(30)29-27(32-20-24-13-7-3-8-14-24)17-26(31-19-23-11-5-2-6-12-23)18-28(29)33-21-25-15-9-4-10-16-25/h2-18H,19-21H2,1H3 |
Clé InChI |
UFEIUCLPZWZVBM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)
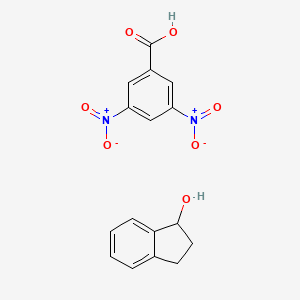


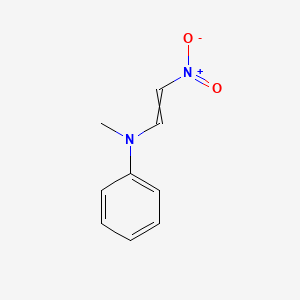


![2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14585715.png)
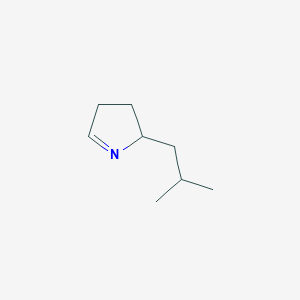

![4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B14585738.png)
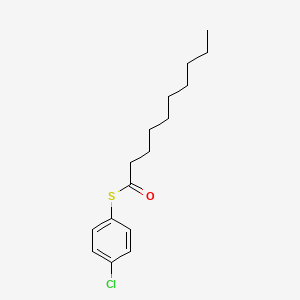
![4-[(Butan-2-yl)oxy]-2,6-dichloro-4-methylcyclohexa-2,5-dien-1-one](/img/structure/B14585757.png)
